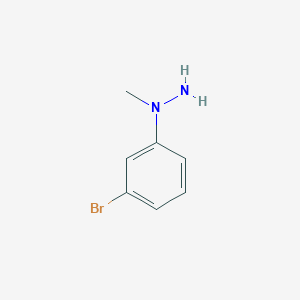

1-(3-Bromophenyl)-1-methylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZGCVPOYOYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 3 Bromophenyl 1 Methylhydrazine

Photocatalytic Approaches in Hydrazine (B178648) Derivatives Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.govresearchgate.net This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through electron transfer processes. nih.govresearchgate.net

For hydrazine derivatives, photocatalysis has been employed for various transformations. One notable application is the cleavage of the N-N bond in aromatic hydrazines and hydrazides. nih.govresearchgate.net A photocatalytic system using a ruthenium(II) complex, visible light, and air has been developed for this purpose, leading to the synthesis of secondary aromatic amines. nih.govresearchgate.net This method is effective for a range of N,N-disubstituted hydrazine derivatives. nih.gov

Photocatalytic methods have also been developed for the synthesis of more complex heterocyclic structures containing hydrazine moieties. For example, a visible-light-promoted reaction of hydrazines with Michael acceptors has been reported for the selective synthesis of polysubstituted pyrazoles. acs.org This process uses air as the terminal oxidant, making it an environmentally benign approach. acs.org The reaction is believed to proceed through the photocatalytic oxidation of the hydrazine to a diazene (B1210634) intermediate. acs.org

Furthermore, photocatalytic three-component reactions have been devised for the one-pot synthesis of bromo-substituted pyrazoles from enaminones, hydrazines, and a bromine source like CBr₄. acs.org This strategy allows for the formation of multiple bonds in a single step with high regioselectivity and under mild conditions. acs.org

The use of different photocatalysts, such as rose bengal, has also been explored for the synthesis of hydrazonamides through a photocatalyzed intermolecular amination. rsc.org These reactions can often be performed under sunlight, further enhancing their green credentials. rsc.org

Green Chemistry Principles in the Preparation of 1-(3-Bromophenyl)-1-methylhydrazine

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comwikipedia.org These principles are increasingly being applied to the synthesis of hydrazine derivatives to improve safety and sustainability.

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. wikipedia.org For instance, the use of water as a solvent instead of volatile organic solvents is a significant step towards greener synthesis. chemmethod.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemmethod.com

The development of catalytic processes is also central to green chemistry. The use of efficient and recyclable catalysts can minimize waste and improve atom economy. tandfonline.com For example, graphite-based catalysts have been used for the electro-oxidation of hydrazine derivatives using sodium chloride as a green and sustainable chemical approach. tandfonline.com This method utilizes electricity as the final oxidant, offering an environmentally friendly oxidation strategy. tandfonline.com

Solvent-free synthesis is another powerful green chemistry approach. jscimedcentral.com The condensation of hydrazines with aldehydes can be carried out using a solid acid catalyst like fly-ash–H₂SO₄ under solvent-free conditions, leading to a simple, high-yielding process with shorter reaction times. jscimedcentral.com

In the context of producing hydrazine itself, the peroxide process is a greener alternative to the traditional Olin Raschig process. wikipedia.org The peroxide process uses hydrogen peroxide as the oxidant and produces water as the main byproduct, avoiding the generation of salt waste. wikipedia.org While this applies to the synthesis of the parent hydrazine, the principles can be extended to the synthesis of its derivatives.

The application of these green chemistry principles to the synthesis of this compound would involve exploring aqueous reaction media, microwave-assisted methods, and the use of heterogeneous catalysts to create a more sustainable and environmentally friendly synthetic route.

Data Tables

Table 1: Photocatalytic Synthesis of Hydrazine Derivatives

| Reaction Type | Photocatalyst | Reactants | Product | Key Features | Reference |

| N-N Bond Cleavage | Ru(bpyrz)₃₂ | N,N-disubstituted hydrazines | Secondary aromatic amines | Visible light, air as oxidant | nih.govresearchgate.net |

| Pyrazole (B372694) Synthesis | Not specified | Hydrazines, Michael acceptors | Polysubstituted pyrazoles | Visible light, air as oxidant, high selectivity | acs.org |

| Bromo-substituted Pyrazole Synthesis | Not specified | Enaminones, hydrazines, CBr₄ | 4-bromo-substituted pyrazoles | Three-component, one-pot, high regioselectivity | acs.org |

| Hydrazonamide Synthesis | Rose bengal | β-ketonitriles, N,N-disubstituted hydrazines | Hydrazonamides | Intermolecular amination, can use sunlight | rsc.org |

Table 2: Green Chemistry Approaches in Hydrazine Derivative Synthesis

| Green Chemistry Principle | Synthetic Method | Reactants | Product | Key Advantages | Reference |

| Use of Safer Solvents | Microwave-assisted synthesis in water | 4-hydroxybenzoic acid hydrazide, aldehydes | Schiff base derivatives | Reduced use of organic solvents, shorter reaction times | chemmethod.com |

| Catalysis | Electro-oxidation with graphite (B72142) catalyst | Hydrazine derivatives, NaCl | Azo compounds | Environmentally friendly oxidant, recyclable catalyst | tandfonline.com |

| Solvent-Free Synthesis | Condensation with Fly-ash–H₂SO₄ catalyst | 4-methylphenylhydrazine, benzaldehydes | (E)-1-benzylidene-2-(4-methylphenyl) hydrazines | No solvent, high yield, shorter reaction time | jscimedcentral.com |

Advanced Spectroscopic and Analytical Characterization of 1 3 Bromophenyl 1 Methylhydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(3-Bromophenyl)-1-methylhydrazine by mapping its carbon framework and the chemical environment of its hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum is instrumental in confirming the identity and substitution pattern of the compound. The signals in the spectrum correspond to the distinct sets of protons in the molecule: the four protons on the aromatic ring, the three protons of the methyl group, and the two protons of the terminal amino group.

The aromatic region (typically δ 7.0-8.0 ppm) is expected to show four distinct signals, confirming the 1,3-disubstitution pattern. The proton at the C2 position, being ortho to both the bromo and the methyl-hydrazine groups, would likely appear as a singlet or a narrow triplet. The protons at C4, C5, and C6 would exhibit splitting patterns (doublets and triplets) due to coupling with their neighbors.

The methyl group protons (-CH₃) attached to the nitrogen atom are expected to produce a sharp singlet, typically in the range of δ 2.5-3.5 ppm. nih.gov The protons of the primary amine (-NH₂) of the hydrazine (B178648) moiety would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analysis of similar structures. nih.gov

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H2, H4, H5, H6) | 7.00 - 7.60 | Multiplets (m) |

| Methyl H (-CH₃) | ~ 2.6 | Singlet (s) |

| Amine H (-NH₂) | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Skeletal Elucidation

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methyl group.

The positions of these signals are influenced by the electronegativity and shielding/deshielding effects of the substituents. The carbon atom directly bonded to the bromine (C3) is expected to have a chemical shift in the range of δ 120-125 ppm. The carbon atom attached to the nitrogen (C1) would be significantly deshielded, appearing further downfield. nih.gov The remaining four aromatic carbons will have shifts in the typical aromatic region (δ 115-150 ppm). The methyl carbon signal is expected to appear upfield, characteristic of sp³-hybridized carbons. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. bhu.ac.inuvic.ca

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analysis of similar structures. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-N) | ~ 150 |

| C2 | ~ 119 |

| C3 (C-Br) | ~ 123 |

| C4 | ~ 128 |

| C5 | ~ 124 |

| C6 | ~ 122 |

| -CH₃ | ~ 39 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. This would be particularly useful in confirming the connectivity and assignments of the protons on the 3-bromophenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). columbia.edubeilstein-journals.org It allows for the definitive assignment of each protonated carbon in the aromatic ring and the methyl group by linking its ¹H signal to its ¹³C signal.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Characteristic Absorption Frequencies for Hydrazine and Aryl Moieties

The IR spectrum of this compound will display characteristic absorption bands corresponding to its different functional components.

N-H Stretching: The primary amine (-NH₂) of the hydrazine group is expected to show two distinct stretching bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will absorb just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption in the fingerprint region, typically between 550 and 650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Halide | C-Br Stretch | 550 - 650 |

Conformational Analysis via IR Spectroscopy

Substituted hydrazines can exist in different conformations due to rotation around the N-N single bond. These conformers (e.g., gauche and anti) can sometimes be distinguished using IR spectroscopy. acs.org The vibrational frequencies, particularly the N-H stretching and bending modes, can be sensitive to the dihedral angle of the N-N bond. wayne.edu

The presence of multiple, well-resolved bands in the N-H stretching region, or changes in the shape and position of these bands with variations in solvent polarity or temperature, can suggest the existence of an equilibrium between different conformational isomers in solution. mdpi.com While a standard IR spectrum might show time-averaged absorptions, more advanced temperature-dependent or matrix isolation IR studies could potentially resolve the contributions from individual conformers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the molecular formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The technique provides an experimental mass that can be compared against a calculated theoretical mass based on the expected molecular formula.

In the analysis of this compound, an instrument such as a Liquid Chromatography-Mass Spectrometry-Ion Trap-Time of Flight (LCMS-IT-TOF) analyzer may be used. rsc.org The compound is typically ionized using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion, often as a protonated species [M+H]⁺.

The experimentally determined mass is then compared to the theoretical mass calculated from the sum of the exact masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N). A close correlation between the found and calculated values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Research findings for this compound have reported specific HRMS data that confirms its identity. rsc.org The data, acquired via ESI-HRMS, shows a strong match between the theoretical and observed mass for the protonated molecule. rsc.org

| Molecular Formula | Species | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₇H₉BrN₂ | [M+H]⁺ | 201.0027 | 201.0022 | rsc.org |

The minute difference between the calculated and found m/z values falls well within the acceptable error for high-resolution instrumentation, thereby validating the elemental composition and molecular weight of the synthesized this compound.

Elemental Compositional Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's stoichiometric purity.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₇H₉BrN₂. The experimental values, obtained through combustion analysis, would be expected to align closely with these calculations for a pure sample. In typical research, the found percentages for C, H, and N must be within ±0.4% of the calculated values to be considered pure. dergipark.org.trekb.eg

| Element | Molecular Formula | Theoretical (%) | Found (%) (Illustrative) |

|---|---|---|---|

| Carbon (C) | C₇H₉BrN₂ | 41.81 | 41.78 |

| Hydrogen (H) | 4.51 | 4.55 | |

| Bromine (Br) | 39.74 | N/A* | |

| Nitrogen (N) | 13.93 | 13.89 |

Note: Standard CHN elemental analysis does not typically measure halogens like Bromine directly. The illustrative "Found (%)" values are hypothetical examples demonstrating the expected close correlation for a pure sample, as seen in analytical reports for similar compounds. dergipark.org.trorgchemres.org

The consistency between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen serves as a definitive checkpoint for the compound's empirical formula and is a standard requirement for the characterization of a novel substance in peer-reviewed scientific literature.

Chemical Reactivity and Synthetic Transformations of 1 3 Bromophenyl 1 Methylhydrazine

Cyclocondensation Reactions for Heterocyclic Scaffolds

The 1,2-diamine nature of the hydrazine (B178648) functional group in 1-(3-bromophenyl)-1-methylhydrazine allows it to react with 1,3-dielectrophilic substrates to form stable five-membered heterocyclic rings. These cyclocondensation reactions are fundamental in heterocyclic chemistry, providing access to a wide array of important scaffolds. mdpi.comnih.gov

The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and highly efficient method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole (B372694) synthesis. mdpi.commdpi.com In this reaction, this compound acts as the binucleophilic component, reacting with various 1,3-dicarbonyls (e.g., β-diketones, β-ketoesters) to yield substituted pyrazoles.

The general transformation involves the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by the elimination of two molecules of water to form the aromatic pyrazole ring. The reaction can be catalyzed by acids and is often carried out by refluxing the reactants in a suitable solvent like ethanol. dergipark.org.trresearchgate.net

A representative reaction is shown below:

Figure 1: General scheme for the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound.

The substitution pattern of the resulting pyrazole is determined by the specific 1,3-dicarbonyl used. For instance, the reaction with acetylacetone (B45752) would yield 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole.

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product |

| This compound | Acetylacetone | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(3-Bromophenyl)-5-methyl-1H-pyrazol-3(2H)-one |

| This compound | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 1-(3-Bromophenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole |

Table 1: Examples of Pyrazole Synthesis.

Pyrazolines, the partially saturated analogues of pyrazoles, are another important class of heterocycles accessible from this compound. They are typically synthesized through the cyclocondensation reaction of a hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or enal. nih.govarabjchem.org

The reaction proceeds via an initial Michael addition of one of the hydrazine nitrogens to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. arabjchem.org These pyrazoline intermediates can then be oxidized to the corresponding aromatic pyrazoles if desired, often using mild oxidizing agents. nih.govorganic-chemistry.org

The cyclocondensation of an unsymmetrical hydrazine like this compound with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two different regioisomers. The outcome is governed by the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the relative reactivity of the electrophilic centers in the dicarbonyl compound. mdpi.com

In this compound, the nitrogen atom bearing the methyl group (N1) is generally considered more nucleophilic than the nitrogen attached to the phenyl ring (N2) due to the electron-donating nature of the methyl group versus the electron-withdrawing nature of the aryl group. chim.it This difference in nucleophilicity is a key factor in determining the regioselectivity of the initial step of the reaction.

The generally accepted mechanism for the Knorr synthesis involves the initial attack of the more nucleophilic nitrogen atom on one of the carbonyl carbons. For this compound, the N1 nitrogen is the more potent nucleophile. chim.it The reaction with an unsymmetrical diketone (R1 ≠ R3) proceeds as follows:

Initial Attack: The more nucleophilic methyl-substituted nitrogen attacks the more sterically accessible or electronically deficient carbonyl group.

Intermediate Formation: A hydrazone or enamine intermediate is formed.

Cyclization and Dehydration: The second nitrogen atom attacks the remaining carbonyl group, leading to a five-membered ring intermediate that subsequently dehydrates to form the stable pyrazole.

This regiochemical preference ensures a controlled synthesis of a specific pyrazole isomer, which is crucial for applications where precise molecular architecture is required. mdpi.comchim.it

Functional Group Interconversions of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound and its derivatives is a highly valuable functional group. It serves as a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the construction of more complex molecular frameworks. researchgate.netnobelprize.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The bromo-substituent on the phenyl ring acts as an electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.orgtcichemicals.com This reaction is widely used to form biaryl structures or to attach alkyl or vinyl groups to an aromatic ring. The 3-bromo group on the pyrazole derivatives derived from this compound can be readily coupled with various boronic acids to introduce new substituents. imist.ma

For example, a pyrazole synthesized in section 4.1.1 could be further functionalized as shown:

Figure 2: Suzuki-Miyaura coupling of a 1-(3-bromophenyl)pyrazole derivative.

| Catalyst | Base | Solvent | Application |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Dioxane, DMF | Standard biaryl synthesis chemie-brunschwig.ch |

| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/Water | Coupling with heteroaryl boronic acids |

| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | n-Butanol | For sterically hindered substrates chemie-brunschwig.ch |

Table 2: Typical Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgresearchgate.net This method allows for the conversion of the bromo-substituent into a variety of amino groups, including primary and secondary amines, anilines, and N-heterocycles. nih.govorgsyn.org This transformation is significant for synthesizing compounds with diverse electronic and structural properties. The reaction typically requires a palladium source and a specialized bulky electron-rich phosphine (B1218219) ligand. organic-chemistry.orgrsc.org

Figure 3: Buchwald-Hartwig amination of a 1-(3-bromophenyl)pyrazole derivative.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic carbons, SNAr on unactivated aryl halides like the bromophenyl moiety is generally difficult. govtpgcdatia.ac.inlibretexts.org

The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to the leaving group. libretexts.orgdalalinstitute.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. Since the bromophenyl ring in this compound lacks such strong activating groups, SNAr reactions require harsh conditions, such as high temperatures and pressures, or the use of very strong bases which may promote an elimination-addition (benzyne) mechanism. govtpgcdatia.ac.indalalinstitute.com Therefore, while possible, SNAr is a less common transformation for this substrate compared to palladium-catalyzed cross-coupling.

Computational and Theoretical Studies on 1 3 Bromophenyl 1 Methylhydrazine

Electronic Structure and Molecular Geometry Investigations

A fundamental understanding of a molecule begins with its electronic structure and three-dimensional shape. These properties are pivotal in determining its physical characteristics and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. chemrxiv.orgresearchgate.net For 1-(3-Bromophenyl)-1-methylhydrazine, DFT calculations would be employed to determine its ground state properties.

These calculations would yield crucial data points such as optimized molecular geometry (bond lengths, bond angles, and dihedral angles), total energy, and the distribution of electron density. The resulting data would provide a precise three-dimensional model of the molecule in its most stable electronic state.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Hypothetical Value |

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| C-Br Bond Length | [Value in Å] |

| N-N Bond Length | [Value in Å] |

| C-N Bond Length | [Value in Å] |

| Phenyl Ring C-C Bond Lengths | [Range of Values in Å] |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements known as conformers. Conformational analysis is the study of these different arrangements and their relative energies. cdnsciencepub.comsoton.ac.uk

By systematically rotating the key single bonds (such as the C-N and N-N bonds), a potential energy surface can be mapped out. This energy landscape reveals the most stable conformers (local and global energy minima) and the energy barriers (transition states) that separate them. This information is critical for understanding which shapes the molecule is most likely to adopt under different conditions.

Reactivity Prediction and Mechanistic Modeling

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energies and shapes of these orbitals are key determinants of reaction pathways.

For this compound, FMO analysis would identify the regions of the molecule that are most likely to act as a nucleophile (electron donor, associated with the HOMO) and an electrophile (electron acceptor, associated with the LUMO). The HOMO-LUMO energy gap is also a crucial indicator of the molecule's kinetic stability. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Hypothetical Energy (eV) | Likely Localization |

| HOMO | [Value] | Nitrogen lone pairs |

| LUMO | [Value] | Phenyl ring (π* orbitals) |

| HOMO-LUMO Gap | [Value] | - |

Note: The values and localizations in this table are hypothetical and would be determined by quantum chemical calculations.

Transition State Analysis for Reaction Kinetics and Selectivity

To gain a quantitative understanding of a chemical reaction, computational chemists locate and characterize the transition state—the highest energy point along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy, which in turn governs the reaction rate.

For reactions involving this compound, such as N-alkylation or reactions at the phenyl ring, transition state analysis would be invaluable for predicting reaction kinetics and understanding why certain products are formed over others (selectivity).

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, the simulation of NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra would be particularly insightful.

Simulated NMR spectra would predict the chemical shifts of the hydrogen and carbon atoms, aiding in the assignment of experimental spectra. Simulated IR spectra would show the vibrational frequencies corresponding to different functional groups, helping to identify the molecule's characteristic bonds. UV-Vis simulations would predict the electronic transitions and the wavelengths at which the molecule absorbs light.

Table 3: Hypothetical Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Hypothetical Value/Range |

| 1H NMR | Aromatic protons | δ 7.0-7.5 ppm |

| N-CH3 protons | δ 2.5-3.0 ppm | |

| N-H proton | δ 4.0-5.0 ppm | |

| 13C NMR | Aromatic carbons | δ 110-150 ppm |

| N-CH3 carbon | δ 30-40 ppm | |

| IR | N-H stretch | 3200-3400 cm-1 |

| C-Br stretch | 550-650 cm-1 |

Note: The values in this table are hypothetical and would need to be confirmed by computational simulations.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a powerful tool for structure elucidation. libretexts.orgorganicchemistrydata.org Techniques such as DFT and ab initio calculations are frequently employed to determine the magnetic shielding of nuclei within a molecule, which can then be converted to chemical shifts. libretexts.orgmdpi.com The accuracy of these predictions depends on the chosen level of theory, the basis set, and the consideration of environmental factors like solvent effects. researchgate.net

For related substituted phenylhydrazines and other complex organic molecules, researchers have successfully used methods like B3LYP and other functionals with various basis sets (e.g., 6-311++G(d,p)) to calculate ¹H and ¹³C NMR spectra. researchgate.netnih.gov These studies often show a strong correlation between the calculated and experimental values, aiding in the correct assignment of chemical structures. researchgate.net However, no such specific data or analysis has been published for this compound.

Computational IR and Raman Spectroscopy for Vibrational Mode Assignment

Computational spectroscopy is also integral to interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign specific absorption bands in an experimental spectrum to corresponding molecular motions, such as stretching, bending, and wagging vibrations. nih.govnih.gov DFT calculations are commonly used to generate theoretical IR and Raman spectra, which can be compared with experimental results to confirm structural assignments. conicet.gov.arresearchgate.net

Studies on analogous compounds often involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing a frequency calculation to obtain the vibrational modes and their intensities. researchgate.netconicet.gov.ar For example, research on other phenylhydrazine (B124118) derivatives has successfully assigned N-H, C-H, and other characteristic vibrations using these theoretical approaches. nih.gov Despite the utility of these methods, no literature could be found applying them to this compound.

A product listing for the hydrochloride salt of the compound explicitly notes that analytical data is not collected for it, which may explain the absence of both experimental and theoretical spectroscopic studies in the public domain. sigmaaldrich.com

Advanced Research Applications and Future Perspectives of 1 3 Bromophenyl 1 Methylhydrazine

Strategic Building Block for Diverse Compound Libraries

1-(3-Bromophenyl)-1-methylhydrazine serves as a key strategic building block for generating diverse compound libraries, which are essential in drug discovery and materials science. uomustansiriyah.edu.iquzh.ch The concept of combinatorial chemistry, which involves the parallel synthesis of a large number of different but structurally related molecules, heavily relies on versatile starting materials like this hydrazine (B178648) derivative. uomustansiriyah.edu.iqrsc.org Its utility lies in the two reactive sites: the hydrazine group, which is a potent nucleophile, and the bromophenyl ring, which is amenable to a wide array of cross-coupling reactions. malta-consolider.commit.edu

This dual reactivity allows for a diversity-oriented synthesis approach, enabling the creation of extensive libraries of heterocyclic compounds. chim.it Specifically, it is a common precursor for synthesizing libraries of pyrazoles and triazoles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. researchgate.net For instance, through multicomponent reactions, where several starting materials react in a single step, this compound can be combined with various dicarbonyl compounds or other reagents to produce a vast array of substituted pyrazoles. chim.itacs.org This efficient generation of molecular diversity is crucial for high-throughput screening efforts aimed at identifying new lead compounds for drug development. uomustansiriyah.edu.iq

Precursor in the Development of Ligands for Catalysis

The synthesis of novel ligands is a cornerstone of advancing catalytic chemistry, and this compound is a valuable precursor in this field. The pyrazole (B372694) and triazole heterocycles synthesized from this compound are well-established as effective ligands for transition metal catalysts. acs.orgrsc.org These nitrogen-containing heterocycles can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability.

The structure of this compound provides a template for creating ligands with tunable electronic and steric properties. The bromine atom on the phenyl ring can be substituted through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of a wide range of functional groups. rsc.org This modification alters the electronic properties of the resulting ligand. Furthermore, the methylhydrazine portion dictates the formation of the heterocyclic core (e.g., pyrazole), which directly coordinates to the metal. dergipark.org.trekb.eg Chiral ligands derived from similar diazole structures have been successfully used in catalytic enantioselective reactions, such as the addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the potential for creating highly specialized catalysts from such precursors. acs.org

Role in the Synthesis of Complex Organic Molecules

Beyond its use in library generation, this compound is instrumental in the targeted synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. These structures are integral to many pharmaceuticals and agrochemicals. dergipark.org.tr The compound's primary role is to serve as the hydrazine component in cyclocondensation reactions, a classic and powerful method for forming heterocyclic rings. dergipark.org.trresearchgate.net

One of the most common applications is in the Paal-Knorr synthesis of pyrazoles, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. chim.it The regioselectivity of this reaction can often be controlled, leading to specific isomers. chim.it Furthermore, this hydrazine derivative is used to construct more elaborate systems, such as pyrazolo[3,4-d]pyrimidines. imist.ma For example, it can be reacted with a functionalized pyrazole-4-carbonitrile to build the fused pyrimidine (B1678525) ring, a core structure in many biologically active molecules. imist.ma The development of one-pot, multicomponent strategies involving this hydrazine has streamlined the synthesis of these complex scaffolds. chim.itacs.org

| Synthesized Heterocycle | Reaction Type | Key Reactants |

| Substituted Pyrazoles | Cyclocondensation (e.g., Paal-Knorr) | 1,3-Diketones, β-Ketonitriles |

| Substituted 1,2,4-Triazoles | Cycloaddition / Cyclization | Amidines, Carboxylic Acids |

| Pyrazolo[3,4-d]pyrimidines | Sequential Condensation/Cyclization | 5-Amino-pyrazole-4-carbonitriles |

| Hydrazonamides | Photocatalyzed Amination | β-Ketonitriles |

This table provides an interactive overview of complex molecules synthesized using this compound.

Interdisciplinary Applications in Materials Science and Polymer Chemistry

The utility of this compound and its derivatives extends beyond organic synthesis into the interdisciplinary fields of materials science and polymer chemistry. Bromophenyl-substituted heterocycles are known to enhance the durability and performance of polymers and coatings. The incorporation of such units can improve thermal stability and flame retardancy, properties that are highly desirable in advanced materials.

Furthermore, derivatives of this hydrazine can be used to create functional materials with specific electronic or photophysical properties. Verdazyl radicals, which are stable organic radicals, have been employed as polymerization inhibitors and mediators in living radical polymerizations. bac-lac.gc.ca The synthetic routes to some verdazyl radicals can involve hydrazine precursors, highlighting a potential application for this compound in controlling polymerization processes and creating well-defined polymers. bac-lac.gc.ca The synthesis of star-shaped molecules containing heterocyclic arms, which have applications in electronics and photonics, also relies on building blocks that can be derived from versatile precursors like this hydrazine. rsc.org

Opportunities for Novel Reaction Discovery and Methodology Development

The unique reactivity of this compound presents significant opportunities for the discovery of novel reactions and the development of new synthetic methodologies. Its bifunctional nature makes it an ideal substrate for exploring new multicomponent reactions, which are highly valued for their efficiency and atom economy. chim.itresearchgate.net Researchers are continually developing facile, one-pot methods for synthesizing libraries of heterocycles like 1,2,4-triazoles from hydrazines, carboxylic acids, and amidines. researchgate.net

Recent advancements include the development of organophosphorus-catalyzed reactions for the functionalization of nitro compounds, where hydrazine derivatives can act as coupling partners. mit.edu This points toward new methods for C-N bond formation. Additionally, photocatalyzed reactions, such as the synthesis of hydrazonamides from hydrazines and β-ketonitriles, represent an emerging area where this compound could be utilized. rsc.org These methods, often proceeding under mild conditions, are part of a broader push towards more sustainable and efficient chemical synthesis, a field where the discovery of new applications for established building blocks like this compound is crucial. rsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.